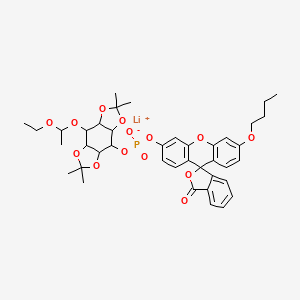
O-(N-Butylfluorescein)-O-{3-[6-O-(D,L-1-ethoxyethyl)-1,2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
O-(N-Butylfluorescéine)-O-{3-[6-O-(D,L-1-éthoxyéthyl)-1,2 est un colorant fluorescent connu pour ses propriétés optiques uniques. Il est largement utilisé dans divers domaines de la recherche scientifique en raison de son intensité de fluorescence élevée et de sa stabilité. La formule moléculaire du composé est C25H23O8P, et il a un poids moléculaire de 482,42 .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
Les conditions de réaction impliquent généralement l'utilisation de solvants organiques et de catalyseurs pour faciliter la formation du produit souhaité .
Méthodes de production industrielle
La production industrielle de ce composé suit des voies de synthèse similaires mais à plus grande échelle. Le processus implique l'optimisation des conditions de réaction pour garantir un rendement et une pureté élevés. Le composé est généralement synthétisé dans des réacteurs en batch, suivi d'étapes de purification telles que la cristallisation et la chromatographie .
Analyse Des Réactions Chimiques
Types de réactions
O-(N-Butylfluorescéine)-O-{3-[6-O-(D,L-1-éthoxyéthyl)-1,2 subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former différents dérivés.
Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels attachés au noyau de la fluorescéine.
Substitution : Le composé peut subir des réactions de substitution où les groupes fonctionnels sont remplacés par d'autres groupes.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme le borohydrure de sodium, et divers solvants organiques. Les réactions sont généralement effectuées dans des conditions de température et de pression contrôlées pour assurer le résultat souhaité .
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, les réactions d'oxydation peuvent produire différents dérivés oxydés, tandis que les réactions de substitution peuvent produire une variété de composés de fluorescéine substitués .
Applications de la recherche scientifique
O-(N-Butylfluorescéine)-O-{3-[6-O-(D,L-1-éthoxyéthyl)-1,2 est largement utilisé dans la recherche scientifique en raison de ses propriétés fluorescentes. Parmi ses applications, on peut citer :
Chimie : Utilisé comme sonde fluorescente dans diverses réactions chimiques pour surveiller l'avancement des réactions et détecter des molécules spécifiques.
Biologie : Employé en microscopie à fluorescence pour marquer et visualiser des échantillons biologiques, tels que des cellules et des tissus.
Médecine : Utilisé dans les tests diagnostiques pour détecter des biomarqueurs spécifiques et dans les techniques d'imagerie pour visualiser les processus biologiques.
Industrie : Appliqué dans les processus de contrôle qualité pour détecter les contaminants et garantir la pureté des produits.
Mécanisme d'action
Le mécanisme d'action de O-(N-Butylfluorescéine)-O-{3-[6-O-(D,L-1-éthoxyéthyl)-1,2 implique sa capacité à absorber la lumière à des longueurs d'onde spécifiques et à émettre de la fluorescence. La structure moléculaire du composé lui permet d'interagir avec diverses cibles moléculaires, telles que les protéines et les acides nucléiques, par le biais d'interactions non covalentes. Ces interactions permettent au composé d'agir comme une sonde fluorescente, fournissant des informations précieuses sur l'environnement moléculaire .
Applications De Recherche Scientifique
O-(N-Butylfluorescein)-O-{3-[6-O-(D,L-1-ethoxyethyl)-1,2 is widely used in scientific research due to its fluorescent properties. Some of its applications include:
Chemistry: Used as a fluorescent probe in various chemical reactions to monitor reaction progress and detect specific molecules.
Biology: Employed in fluorescence microscopy to label and visualize biological samples, such as cells and tissues.
Medicine: Utilized in diagnostic assays to detect specific biomarkers and in imaging techniques to visualize biological processes.
Industry: Applied in quality control processes to detect contaminants and ensure product purity.
Mécanisme D'action
The mechanism of action of O-(N-Butylfluorescein)-O-{3-[6-O-(D,L-1-ethoxyethyl)-1,2 involves its ability to absorb light at specific wavelengths and emit fluorescence. The compound’s molecular structure allows it to interact with various molecular targets, such as proteins and nucleic acids, through non-covalent interactions. These interactions enable the compound to act as a fluorescent probe, providing valuable information about the molecular environment .
Comparaison Avec Des Composés Similaires
Composés similaires
Certains composés similaires à O-(N-Butylfluorescéine)-O-{3-[6-O-(D,L-1-éthoxyéthyl)-1,2 incluent :
Fluorescéine : Un colorant fluorescent largement utilisé avec des propriétés optiques similaires.
Rhodamine : Un autre colorant fluorescent avec une intensité de fluorescence élevée et une stabilité.
Colorants cyanine : Une classe de colorants fluorescents dont les propriétés varient en fonction de leur structure chimique.
Unicité
O-(N-Butylfluorescéine)-O-{3-[6-O-(D,L-1-éthoxyéthyl)-1,2 se distingue par sa combinaison unique de groupes butyle et éthoxyéthyle, qui améliorent son intensité de fluorescence et sa stabilité. Cela le rend particulièrement utile dans les applications nécessitant une sensibilité et une spécificité élevées .
Propriétés
Formule moléculaire |
C40H46LiO14P |
|---|---|
Poids moléculaire |
788.7 g/mol |
Nom IUPAC |
lithium;(6'-butoxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl) [8-(1-ethoxyethoxy)-5,5,11,11-tetramethyl-4,6,10,12-tetraoxatricyclo[7.3.0.03,7]dodecan-2-yl] phosphate |
InChI |
InChI=1S/C40H47O14P.Li/c1-8-10-19-45-23-15-17-27-29(20-23)47-30-21-24(16-18-28(30)40(27)26-14-12-11-13-25(26)37(41)52-40)53-55(42,43)54-36-34-32(48-38(4,5)50-34)31(46-22(3)44-9-2)33-35(36)51-39(6,7)49-33;/h11-18,20-22,31-36H,8-10,19H2,1-7H3,(H,42,43);/q;+1/p-1 |
Clé InChI |
CQZZBJUCSZDUGO-UHFFFAOYSA-M |
SMILES canonique |
[Li+].CCCCOC1=CC2=C(C=C1)C3(C4=C(O2)C=C(C=C4)OP(=O)([O-])OC5C6C(C(C7C5OC(O7)(C)C)OC(C)OCC)OC(O6)(C)C)C8=CC=CC=C8C(=O)O3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[1,1'-Biphenyl]-4-carboxylic acid, 2'-[(1R)-1-[(2R)-3-[[2-(4-chloro-3-fluorophenyl)-1,1-dimethylethyl]amino]-2-hydroxypropoxy]ethyl]-3-methyl-](/img/structure/B12285752.png)
![[6-[2-Chloro-1-[(1-methyl-4-propylpyrrolidine-2-carbonyl)amino]propyl]-4,5-dihydroxy-2-methylsulfinyloxan-3-yl] dodecanoate](/img/structure/B12285756.png)
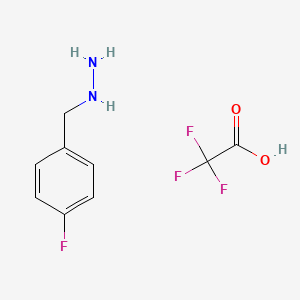
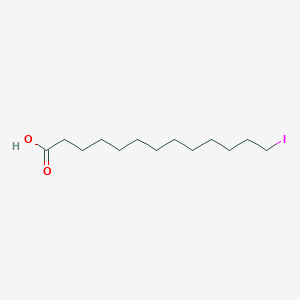

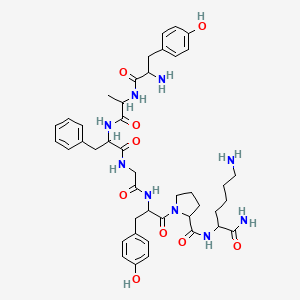
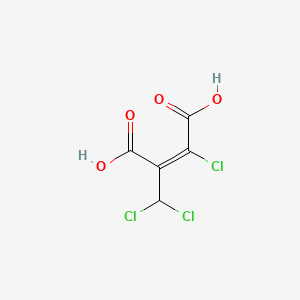
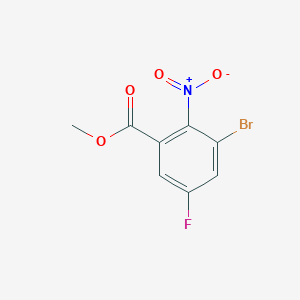
![4-(3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)-3-hydroxypentanoic acid](/img/structure/B12285790.png)



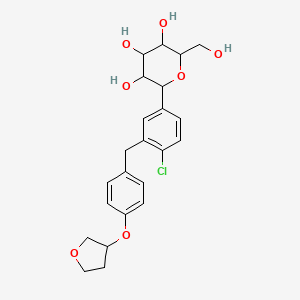
![(R)-1-[(1R)-alpha-Methylbenzyl]aziridine-2-carboxamide](/img/structure/B12285813.png)
